5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d]oxazol-2(3H)-one core, substituted with a sulfonyl group and a cyclobutyl-1,4-diazepan moiety. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the construction of the benzo[d]oxazol-2(3H)-one core. This can be achieved through cyclodehydration of appropriate amino acids or their derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding, contributing to the understanding of biological processes.
Medicine: The compound has potential therapeutic applications, including the treatment of neurological disorders and inflammatory diseases.
Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group and the cyclobutyl-1,4-diazepan moiety play crucial roles in interacting with these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
4-cyclobutyl-1,4-diazepan-1-yl)-[4-(1-hydroxy-2-methyl-propyl)-phenyl]-methanone
2-cyclobutyl-5-[[4-(4-thiazolylmethyl)-1,4-diazepan-1-yl]methyl]thiazole
Uniqueness: 5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct molecular structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-18-15-12-14(6-7-16(15)24-17(18)21)25(22,23)20-9-3-8-19(10-11-20)13-4-2-5-13/h6-7,12-13H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZVSXBVAGVTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCN(CC3)C4CCC4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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